molecular formula C10H14N2S B1302202 1-(2-Isopropylphenyl)-2-thiourea CAS No. 25343-32-2

1-(2-Isopropylphenyl)-2-thiourea

Cat. No. B1302202
CAS RN: 25343-32-2
M. Wt: 194.3 g/mol
InChI Key: FUKKXMVIGCLNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives is a topic of interest in several papers. For instance, a one-step synthesis method for 1-(4,5-diphenylpyrimidin-2-yl)thiourea is described, which involves the reaction of isoflavones with amidinothiourea, resulting in a series of new compounds characterized by FT-IR, NMR, and elemental analysis . Similarly, the synthesis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas is achieved by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . These methods suggest that the synthesis of "1-(2-Isopropylphenyl)-2-thiourea" could potentially be carried out through similar condensation reactions involving isopropylphenyl isothiocyanate and appropriate amines.

Molecular Structure Analysis

The structural and conformational properties of thiourea derivatives are analyzed using techniques such as X-ray diffraction, vibrational spectra, and theoretical calculations . The papers indicate that the carbonyl and thiourea groups in these compounds are almost planar, with the conformation of the C=S and C=O double bonds being antiperiplanar, often stabilized by intramolecular N-H...O hydrogen bonds . This information can be extrapolated to hypothesize about the molecular structure of "1-(2-Isopropylphenyl)-2-thiourea," which may also exhibit similar planarity and intramolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of thiourea derivatives is explored in several studies. For example, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of various imidazoline derivatives . Another study investigates the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, resulting in the formation of complex cyclic structures . These reactions demonstrate the versatility of thiourea derivatives in forming new compounds, suggesting that "1-(2-Isopropylphenyl)-2-thiourea" could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are characterized using spectroscopic methods such as FTIR, UV-Vis, and NMR, as well as magnetic measurements and conductance . The studies reveal important information about the electronic structure and bonding characteristics of these compounds, which can be used to infer the properties of "1-(2-Isopropylphenyl)-2-thiourea." For instance, the square planar geometries of metal complexes with thiourea derivatives are identified, which could be relevant if "1-(2-Isopropylphenyl)-2-thiourea" were to form complexes with metals .

Scientific Research Applications

Application in Bio-based Isocyanate Production

  • Scientific Field: Green Chemistry
  • Summary of Application: 2-Isopropylphenyl isocyanate is used in the production of bio-based isocyanates, which are key components in the manufacture of polyurethanes (PUs). PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
  • Methods of Application: The production of isocyanate compounds directly from biomass is a complex process that involves various synthesis methods. The exact procedures and technical details are not specified in the source .

Use as Intermediates

  • Scientific Field: Chemical Synthesis
  • Summary of Application: 2-Isopropylphenyl isocyanate is used as intermediates in chemical synthesis .
  • Results or Outcomes: The outcomes of using 2-Isopropylphenyl isocyanate as an intermediate would depend on the specific chemical reactions it is involved in. The source does not provide specific results or quantitative data .

Application in Polyurethane Production

  • Scientific Field: Polymer Chemistry
  • Summary of Application: Polyurethanes (PUs) are key players in the plastics industry. They are used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries . 2-Isopropylphenyl isocyanate is used in the production of these PUs .
  • Results or Outcomes: The global PU market reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% .

Use in Phthalic Acid Esters Production

  • Scientific Field: Organic Chemistry
  • Summary of Application: Phthalic acid esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility . 2-Isopropylphenyl isocyanate might be involved in the synthesis of these PAEs .
  • Results or Outcomes: The outcomes of using 2-Isopropylphenyl isocyanate in the production of PAEs would depend on the specific chemical reactions it is involved in. The source does not provide specific results or quantitative data .

Application in Flame Retardant Polyurethanes

  • Scientific Field: Material Science
  • Summary of Application: Vegetable oil-based polyols are more flammable than petrochemical polyols. The obtained foams may not be suitable for commercial applications. There are several possibilities to make such foams less flammable, e.g. by incorporating elements such as phosphorus or nitrogen into their backbone .

Use in Isothiocyanates Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition. In addition, the yields of some products could be more than 90% .
  • Results or Outcomes: This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

Safety And Hazards

Future Directions

The future directions for the study and application of “1-(2-Isopropylphenyl)-2-thiourea” are not explicitly documented. However, related compounds such as pinacol boronic esters are being studied for their potential in organic synthesis1011.


Please note that the information provided is based on related compounds due to the limited availability of specific information on “1-(2-Isopropylphenyl)-2-thiourea”. For more accurate information, further research and studies are needed.


properties

IUPAC Name

(2-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKKXMVIGCLNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374810
Record name N-(2-Isopropylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropylphenyl)-2-thiourea

CAS RN

25343-32-2
Record name N-(2-Isopropylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(propan-2-yl)phenyl]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.